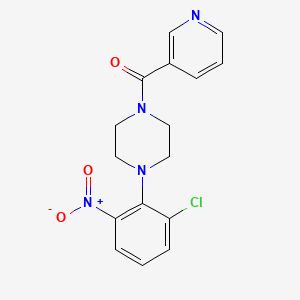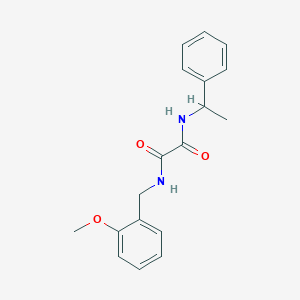![molecular formula C28H32N4O4 B4106499 5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4106499.png)
5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline
Vue d'ensemble
Description
5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as INNA-051, and it has been found to exhibit promising activity against a range of viral infections, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic.
Mécanisme D'action
INNA-051 exerts its antiviral activity by inhibiting the activity of the viral protease. The protease is responsible for cleaving viral polyproteins into functional proteins that are essential for viral replication. By inhibiting the activity of the protease, INNA-051 prevents the production of functional viral proteins, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
INNA-051 has been found to exhibit low toxicity and high selectivity for viral proteases, making it an attractive candidate for further development as an antiviral agent. Additionally, INNA-051 has been found to exhibit good pharmacokinetic properties, including high oral bioavailability and good metabolic stability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of INNA-051 is its broad-spectrum antiviral activity, making it a potential candidate for the treatment of various viral infections. Additionally, its low toxicity and high selectivity make it a safer alternative to traditional antiviral agents. However, one limitation of INNA-051 is its relatively low potency compared to other antiviral agents, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the development and application of INNA-051. One potential direction is the optimization of the compound's potency and selectivity, which may improve its effectiveness against viral infections. Additionally, further studies are needed to evaluate the safety and efficacy of INNA-051 in preclinical and clinical settings. Finally, the potential applications of INNA-051 in other fields, such as cancer research and drug discovery, should be explored.
Applications De Recherche Scientifique
INNA-051 has been extensively studied for its antiviral activity, particularly against SARS-CoV-2. Studies have shown that INNA-051 can inhibit viral replication by targeting the viral protease, which is essential for viral replication. Additionally, INNA-051 has been found to exhibit broad-spectrum antiviral activity against other coronaviruses, including MERS-CoV and HCoV-OC43.
Propriétés
IUPAC Name |
[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4/c1-21(2)36-25-11-8-23(9-12-25)28(33)31-18-16-30(17-19-31)24-10-13-27(32(34)35)26(20-24)29-15-14-22-6-4-3-5-7-22/h3-13,20-21,29H,14-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKKYOKJOUDOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)tryptophan](/img/structure/B4106424.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4106432.png)
![methyl 4-{3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4106435.png)
![N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4106454.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4106459.png)
![3-ethyl 6-methyl 4-[2-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4106463.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4106468.png)
![methyl 2-[({[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetyl)amino]benzoate](/img/structure/B4106475.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B4106480.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4106481.png)
![2-[3-allyl-1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4106486.png)

